molecular formula C20H21F3N2O3S B12770162 5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide CAS No. 330861-60-4

5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Cat. No.: B12770162
CAS No.: 330861-60-4
M. Wt: 426.5 g/mol
InChI Key: MPQHGQTWBNVECY-UHFFFAOYSA-N
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Description

5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is a complex organic compound that features a trifluoromethyl group, a methoxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction temperature and solvent conditions .

Chemical Reactions Analysis

Types of Reactions

5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
  • 5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxybenzamide
  • 2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Uniqueness

5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is unique due to the presence of both the trifluoromethyl and methoxy groups, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

330861-60-4

Molecular Formula

C20H21F3N2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H21F3N2O3S/c1-28-16-8-5-13(10-17(29-2)18(24)26)9-15(16)19(27)25-11-12-3-6-14(7-4-12)20(21,22)23/h3-9,17H,10-11H2,1-2H3,(H2,24,26)(H,25,27)

InChI Key

MPQHGQTWBNVECY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)N)SC)C(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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